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Compound Name: 3'-Fluoroacetophenone

Cat. No.: B146931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Fluoroacetophenone, a key

intermediate in organic synthesis, particularly in the development of pharmaceuticals. This

document details its solubility characteristics, experimental protocols for solubility

determination, and its role as a precursor in the synthesis of bioactive molecules, with a focus

on Rho-kinase inhibitors.

Core Physical and Chemical Properties
3'-Fluoroacetophenone is a clear, colorless to pale yellow liquid at room temperature. Its

fundamental properties are summarized in the table below, providing a quick reference for

laboratory use.
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Property Value

Molecular Formula C₈H₇FO

Molecular Weight 138.14 g/mol

CAS Number 455-36-7

Density 1.126 g/mL at 25 °C[1][2][3]

Boiling Point 81 °C at 9 mmHg[1][2]

Melting Point -3 °C[4]

Flash Point 81 °C (closed cup)[3]

Refractive Index n20/D 1.509[1][2]

Solubility Profile of 3'-Fluoroacetophenone
Understanding the solubility of 3'-Fluoroacetophenone is critical for its application in various

synthetic procedures and for the development of purification protocols.

Qualitative Solubility
Published data indicates that 3'-Fluoroacetophenone is slightly soluble in water.[5] It is readily

soluble in common organic solvents, a characteristic typical for aromatic ketones of its size and

polarity.

Quantitative Solubility Data
While specific quantitative solubility data (e.g., in g/100mL or mol/L) for 3'-
Fluoroacetophenone in a range of solvents is not extensively documented in readily available

literature, its miscibility with other organic compounds suggests good solubility in solvents of

similar polarity. The following table provides a qualitative summary of its expected solubility in

common laboratory solvents.
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Solvent Expected Solubility Rationale

Water Slightly Soluble

The polar carbonyl group

allows for some interaction

with water, but the larger,

nonpolar aromatic ring limits

extensive solubility.

Ethanol Soluble

As a polar protic solvent,

ethanol can hydrogen bond

with the carbonyl oxygen and

effectively solvate the

molecule.

Methanol Soluble

Similar to ethanol, methanol is

a polar protic solvent that is

expected to be a good solvent

for 3'-Fluoroacetophenone.

Acetone Soluble

A polar aprotic solvent,

acetone's carbonyl group can

interact with the aromatic

ketone, leading to good

solubility.

Diethyl Ether Soluble

A common nonpolar aprotic

solvent, diethyl ether is

expected to be a good solvent

due to the overall nonpolar

character of the molecule.

Dichloromethane Soluble

A polar aprotic solvent that is a

good solvent for a wide range

of organic compounds.

Toluene Soluble

A nonpolar aromatic solvent

that can interact favorably with

the phenyl ring of 3'-

Fluoroacetophenone.
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Hexane Likely Soluble

As a nonpolar solvent, hexane

should be able to dissolve the

predominantly nonpolar 3'-

Fluoroacetophenone.

Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid

organic compound like 3'-Fluoroacetophenone in various solvents. This method is based on

the principle of reaching equilibrium between the solute and the solvent.

Materials and Equipment
3'-Fluoroacetophenone (high purity)

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

Analytical balance

Volumetric flasks and pipettes

Thermostatically controlled shaker or water bath

Centrifuge

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

with a suitable detector

Vials with screw caps

Experimental Workflow
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Prepare saturated solutions:
Add excess 3'-Fluoroacetophenone to a known volume of solvent in a sealed vial.

Equilibrate the mixture at a constant temperature (e.g., 25°C) with constant agitation for a set period (e.g., 24-48 hours).

Allow the solution to stand to let undissolved solute settle. Centrifuge if necessary to ensure a clear supernatant.

Carefully withdraw a known volume of the supernatant.

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of 3'-Fluoroacetophenone.

Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.

Click to download full resolution via product page

Caption: Workflow for determining the solubility of 3'-Fluoroacetophenone.

Role in the Synthesis of Bioactive Molecules
3'-Fluoroacetophenone is a valuable building block in medicinal chemistry, primarily due to

the strategic placement of the fluorine atom which can enhance metabolic stability and binding

affinity of the final drug candidate. A notable application is its use as a precursor in the
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synthesis of Rho-kinase (ROCK) inhibitors, a class of drugs investigated for the treatment of

cardiovascular diseases such as hypertension and for their potential in cancer therapy.

Synthetic Pathway to a Rho-Kinase Inhibitor
The following diagram illustrates a generalized synthetic pathway for a Rho-kinase inhibitor

starting from 3'-Fluoroacetophenone. This pathway is a representative example of how this

intermediate is utilized in multi-step organic synthesis.

Synthesis of a Rho-Kinase Inhibitor

3'-Fluoroacetophenone

Intermediate A
(e.g., α-haloketone)

Bromination

Intermediate B
(e.g., aminothiazole derivative)

Hantzsch Thiazole Synthesis

Final Rho-Kinase Inhibitor

Coupling Reaction

Click to download full resolution via product page

Caption: Synthetic route to a Rho-kinase inhibitor from 3'-Fluoroacetophenone.

Biological Context: The Rho-Kinase Signaling
Pathway
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Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of

various cellular processes.[6] Their signaling pathway is a significant target in drug discovery,

particularly for cardiovascular diseases.[6][7][8] The diagram below outlines the canonical Rho-

kinase signaling pathway.
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Caption: The Rho-Kinase signaling pathway and the point of intervention for ROCK inhibitors.
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In this pathway, various extracellular signals, such as angiotensin II, activate G-protein coupled

receptors, leading to the activation of RhoA. Activated RhoA (RhoA-GTP) then stimulates

ROCK. ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP),

leading to an increase in the phosphorylation of the myosin light chain (MLC). This results in

smooth muscle contraction and stress fiber formation. ROCK inhibitors, synthesized from

precursors like 3'-Fluoroacetophenone, block the activity of ROCK, thereby preventing these

downstream effects and promoting vasodilation.

Conclusion
3'-Fluoroacetophenone is a versatile and important chemical intermediate for the

pharmaceutical and agrochemical industries. Its solubility profile, while not extensively

quantified in public literature, is characteristic of a moderately polar aromatic ketone. The

experimental protocols outlined in this guide provide a framework for its further

characterization. Its role as a precursor in the synthesis of potent bioactive molecules, such as

Rho-kinase inhibitors, highlights its significance in modern drug discovery and development. A

thorough understanding of its properties and synthetic utility is crucial for researchers and

scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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